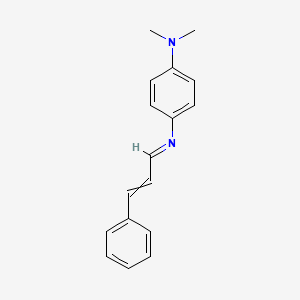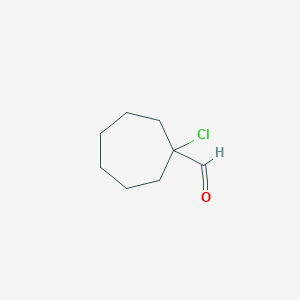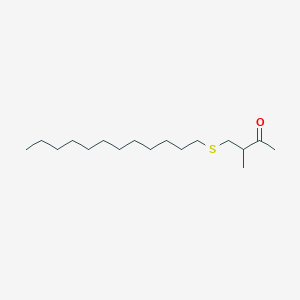
1,4-Benzenediamine, N,N-dimethyl-N'-(3-phenyl-2-propenylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Benzenediamine, N,N-dimethyl-N’-(3-phenyl-2-propenylidene)- is an organic compound with a complex structure that includes both aromatic and aliphatic components
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediamine, N,N-dimethyl-N’-(3-phenyl-2-propenylidene)- typically involves the reaction of 1,4-benzenediamine with N,N-dimethylamine and 3-phenyl-2-propenal under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, pressure regulation, and the use of high-purity reagents .
化学反应分析
Types of Reactions
1,4-Benzenediamine, N,N-dimethyl-N’-(3-phenyl-2-propenylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and bromine for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
科学研究应用
1,4-Benzenediamine, N,N-dimethyl-N’-(3-phenyl-2-propenylidene)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
作用机制
The mechanism of action of 1,4-Benzenediamine, N,N-dimethyl-N’-(3-phenyl-2-propenylidene)- involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
1,4-Benzenediamine, N,N-dimethyl-: Similar structure but lacks the 3-phenyl-2-propenylidene group.
N,N’-Di-2-butyl-1,4-phenylenediamine: Used as an antioxidant in industrial applications.
N,N-Dimethyl-1,4-phenylenediamine: Commonly used as a redox indicator.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research .
属性
CAS 编号 |
60125-37-3 |
|---|---|
分子式 |
C17H18N2 |
分子量 |
250.34 g/mol |
IUPAC 名称 |
4-(cinnamylideneamino)-N,N-dimethylaniline |
InChI |
InChI=1S/C17H18N2/c1-19(2)17-12-10-16(11-13-17)18-14-6-9-15-7-4-3-5-8-15/h3-14H,1-2H3 |
InChI 键 |
SSYNSOYWXDFBNQ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)N=CC=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(Naphthalen-1-yl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14612414.png)
![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol)](/img/structure/B14612417.png)



![1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea](/img/structure/B14612434.png)
![2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B14612435.png)







